molecular formula C13H16IN B6257867 4-methyl-1-propylquinolin-1-ium iodide CAS No. 32863-55-1

4-methyl-1-propylquinolin-1-ium iodide

Cat. No. B6257867
CAS RN: 32863-55-1
M. Wt: 313.2
InChI Key:
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Description

4-methyl-1-propylquinolin-1-ium iodide, also known as 4-MPQI, is an organoiodine compound that has been studied extensively due to its potential applications in scientific research. This compound is synthesized through a reaction between 4-methyl-1-propylquinolin-1-ium chloride and potassium iodide. 4-MPQI has been used in a variety of laboratory experiments, including those involving biochemical and physiological effects.

Scientific Research Applications

4-methyl-1-propylquinolin-1-ium iodide has been used in a variety of scientific research applications. It has been used to study the effects of ultraviolet radiation on biological systems, as well as the effects of light on the structure and function of proteins. Additionally, 4-methyl-1-propylquinolin-1-ium iodide has been used to study the effects of metal ions on the structure and function of enzymes, as well as the effects of metal ions on the structure and function of DNA.

Mechanism of Action

The mechanism of action of 4-methyl-1-propylquinolin-1-ium iodide is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins. Additionally, 4-methyl-1-propylquinolin-1-ium iodide is thought to interact with metal ions, which can affect the structure and function of proteins and enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-methyl-1-propylquinolin-1-ium iodide are not yet fully understood. However, it is believed to have an inhibitory effect on certain enzymes and proteins. Additionally, 4-methyl-1-propylquinolin-1-ium iodide is thought to interact with metal ions, which can affect the structure and function of proteins and enzymes.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-methyl-1-propylquinolin-1-ium iodide in laboratory experiments is that it is relatively easy to synthesize. Additionally, 4-methyl-1-propylquinolin-1-ium iodide is relatively stable and can be stored for long periods of time. However, there are some limitations to using 4-methyl-1-propylquinolin-1-ium iodide in laboratory experiments. For example, the compound is not very soluble in water and can be difficult to dissolve. Additionally, the compound is toxic and should be handled with care.

Future Directions

The potential future directions for 4-methyl-1-propylquinolin-1-ium iodide research include further studies into the biochemical and physiological effects of the compound, as well as studies into its potential applications in drug development and therapy. Additionally, further research into the mechanism of action of 4-methyl-1-propylquinolin-1-ium iodide could lead to the development of more effective and targeted treatments. Additionally, further research into the structure and function of proteins and enzymes in the presence of 4-methyl-1-propylquinolin-1-ium iodide could lead to a better understanding of the compound and its potential applications. Finally, further research into the synthesis of 4-methyl-1-propylquinolin-1-ium iodide could lead to improved methods for synthesizing the compound.

Synthesis Methods

The synthesis of 4-methyl-1-propylquinolin-1-ium iodide begins with the reaction of 4-methyl-1-propylquinolin-1-ium chloride and potassium iodide. The reaction is conducted at room temperature and yields 4-methyl-1-propylquinolin-1-ium iodide as a yellow solid. The reaction can be represented as follows:
4-methyl-1-propylquinolin-1-ium chloride + potassium iodide → 4-methyl-1-propylquinolin-1-ium iodide

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-methyl-1-propylquinolin-1-ium iodide can be achieved through a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "4-methylquinoline", "1-bromopropane", "sodium iodide", "acetonitrile" ], "Reaction": [ "Step 1: 4-methylquinoline is reacted with 1-bromopropane in the presence of a base such as potassium carbonate to yield 4-methyl-1-propylquinoline.", "Step 2: The resulting 4-methyl-1-propylquinoline is then reacted with sodium iodide in the presence of an organic solvent such as acetonitrile to yield 4-methyl-1-propylquinolin-1-ium iodide." ] }

CAS RN

32863-55-1

Product Name

4-methyl-1-propylquinolin-1-ium iodide

Molecular Formula

C13H16IN

Molecular Weight

313.2

Purity

95

Origin of Product

United States

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